4'-Fluoro-2-nitro-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-Fluoro-2-nitro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group at the 4’ position, a nitro group at the 2 position, and a carboxylic acid group at the 4 position of the biphenyl structure. These functional groups confer unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2-nitro-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-fluorobiphenyl followed by carboxylation. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position. The carboxylation step can be achieved through a Grignard reaction or a palladium-catalyzed coupling reaction, introducing the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2-nitro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Oxidation: The carboxylic acid group can be oxidized to form corresponding acid derivatives or can participate in decarboxylation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium amide in liquid ammonia, thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 4’-Fluoro-2-amino-[1,1’-biphenyl]-4-carboxylic acid.
Substitution: 4’-Amino-2-nitro-[1,1’-biphenyl]-4-carboxylic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
4’-Fluoro-2-nitro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-nitro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules.
Comparison with Similar Compounds
4-Fluoro-2-nitrobenzoic acid: Shares the fluoro and nitro groups but lacks the biphenyl structure.
2-Fluoro-4-nitrotoluene: Similar functional groups but with a toluene backbone instead of biphenyl.
4’-Fluoro-[1,1’-biphenyl]-2-carboxylic acid: Similar biphenyl structure but different positioning of functional groups.
Uniqueness: 4’-Fluoro-2-nitro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific arrangement of its functional groups on the biphenyl scaffold, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15(18)19/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSAKAXQLCTXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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